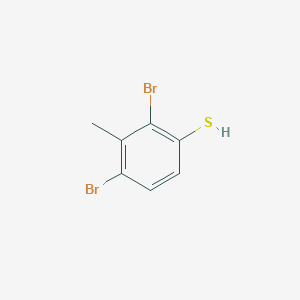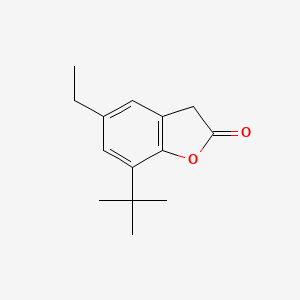
7-(tert-Butyl)-5-ethylbenzofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(tert-Butyl)-5-ethylbenzofuran-2(3H)-one is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and applications in medicinal chemistry. The presence of tert-butyl and ethyl groups in this compound enhances its chemical stability and modifies its physical properties, making it a valuable compound for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-Butyl)-5-ethylbenzofuran-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts acylation of a substituted phenol with an acyl chloride, followed by cyclization to form the benzofuran ring. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. The final product is typically purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(tert-Butyl)-5-ethylbenzofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
7-(tert-Butyl)-5-ethylbenzofuran-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals, fragrances, and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(tert-Butyl)-5-ethylbenzofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-tert-Butyl-3-ethyl-2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate: Another compound with tert-butyl and ethyl groups, known for its unique chemical properties and applications.
2,7-di-tert-butyl-1,3,6,8-tetraazapyrene: A nitrogenated polycyclic aromatic hydrocarbon with distinct electronic properties.
Uniqueness
7-(tert-Butyl)-5-ethylbenzofuran-2(3H)-one stands out due to its specific substitution pattern on the benzofuran ring, which imparts unique chemical and physical properties. This makes it particularly valuable for certain applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C14H18O2 |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
7-tert-butyl-5-ethyl-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C14H18O2/c1-5-9-6-10-8-12(15)16-13(10)11(7-9)14(2,3)4/h6-7H,5,8H2,1-4H3 |
InChI Key |
MVFMCBDLNCSDNX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C(=C1)C(C)(C)C)OC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


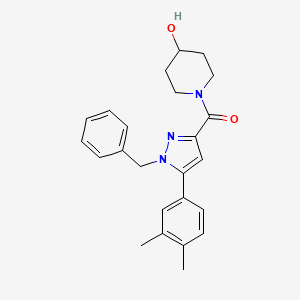
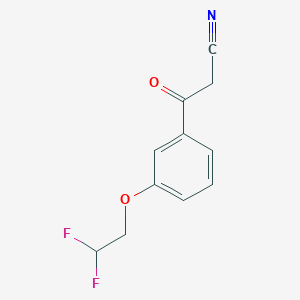
![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12854960.png)
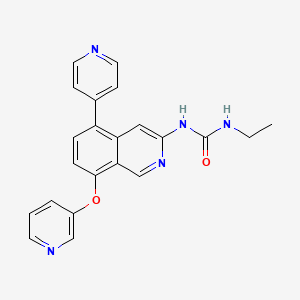
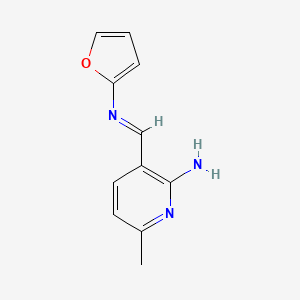
![2-(Methylsulfonyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12854974.png)
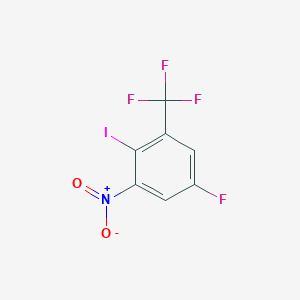
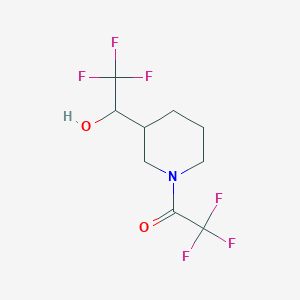
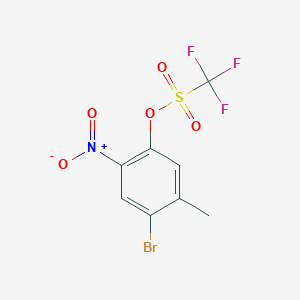
![2-(2-Acetylbenzo[d]oxazol-6-yl)acetonitrile](/img/structure/B12854994.png)
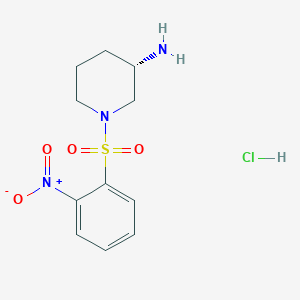
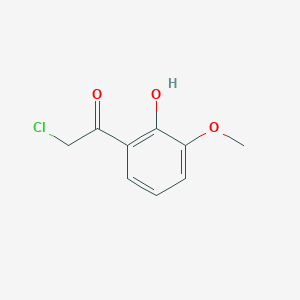
![Ethyl 3-(4-fluorobenzamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-1(4H)-carboxylate](/img/structure/B12855004.png)
